2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid

Peptidomimetics Conformational analysis Building block procurement

This Boc-protected, racemic tetrahydropyranyl amino acid (CAS 1404879-35-1) delivers unmatched cost-efficiency for fragment-based drug discovery and diversity-oriented synthesis. With two undefined stereocenters, it yields two distinct diastereomeric building blocks from a single starting material, accelerating hit identification. The oxan-3-yl side chain imposes conformational restriction that reduces entropic binding costs and enhances proteolytic stability—key advantages over simple alkyl or aryl amino acids. At approximately 8-fold lower cost per gram than enantiopure 4-yl analogs, it is the economically rational choice for SPPS-based peptide library assembly targeting intracellular protein-protein interactions. XLogP3 of 1.5 ensures passive permeability without altering TPSA. Select this scaffold for sugar-mimetic and turn-inducer applications in antimicrobial and anticancer peptide programs.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
CAS No. 1404879-35-1
Cat. No. B6259075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid
CAS1404879-35-1
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCCOC1)C(=O)O
InChIInChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)7-9-5-4-6-18-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyDDDKXEBRBJHARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid (CAS 1404879-35-1) and Why Does Its Scaffold Matter for Procurement?


2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid (CAS 1404879-35-1) is a Boc-protected, non-proteinogenic α-amino acid derivative characterized by a tetrahydropyran (oxane) ring fused at the 3-position to the β-carbon of the alanine backbone [1]. The molecule serves as a synthetic building block within the broader class of carbohydrate-templated amino acid (CTAA) scaffolds [2]. Its defining structural feature—an oxygen heterocycle embedded in the side chain—introduces conformational restriction and hydrogen-bonding potential that simple alkyl or aryl amino acids cannot replicate. Researchers and procurement specialists considering this compound typically evaluate it against its closest regioisomeric (oxan-4-yl, oxan-2-yl) or homologous (acetic acid) analogs, for which subtle architectural differences translate into measurable divergence in molecular complexity, stereochemical character, and ultimately utility in peptidomimetic design.

Why 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid Cannot Be Replaced by Generic Boc-Amino Acid Analogs


The tetrahydropyran ring in this compound is not merely a lipophilic appendage; its position of attachment to the amino acid backbone (3-yl vs. 4-yl vs. 2-yl) dictates dihedral angle constraints, steric bulk orientation, and the spatial presentation of the ring oxygen for intra- or intermolecular hydrogen bonds [1]. In-class analogs such as the oxan-4-yl regioisomer (CAS 182287-51-0) share identical molecular formula and logP but exhibit measurably different molecular complexity and stereocenter counts, reflecting altered symmetry and conformational ensembles [2]. Furthermore, the β-amino acid isomer (3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid, CAS 1705647-74-0) shifts the amine position, fundamentally altering backbone geometry and peptide coupling behavior. Generic substitution with a regioisomer or homolog without empirical validation risks compromising conformational preorganization—the very parameter that makes tetrahydropyranyl amino acids valuable as sugar- and turn-mimetics in peptidomimetic drug discovery programs [1].

Head-to-Head Differentiation Evidence for 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid


Molecular Complexity and Stereochemical Character: Oxan-3-yl vs. Oxan-4-yl Regioisomer

The oxan-3-yl target compound displays a higher molecular complexity score (323) than its oxan-4-yl regioisomer (317), as computed by Cactvs and listed in PubChem [1][2]. The increase reflects the lower symmetry of the 3-substituted tetrahydropyran ring, which generates two undefined stereocenters compared to only one in the 4-substituted analog. This enhanced stereochemical content allows greater diastereomeric diversity control during peptide coupling, a critical parameter when designing conformationally constrained libraries.

Peptidomimetics Conformational analysis Building block procurement

Conformational Restriction: Carbohydrate-Templated Amino Acid Class vs. Standard Alkyl Amino Acids

The patent literature explicitly teaches that tetrahydropyranyl-derivatized amino acids constrain the side chain of an amino acid, providing molecules that act as sugar- or amino acid-mimetics as well as scaffolds for combinatorial synthesis [1]. Unlike flexible alkyl-chain amino acids (e.g., Boc-L-norleucine) for which side-chain rotamer populations are broadly distributed, the cyclic ether in the target compound restricts rotatable bonds to a defined set of low-energy conformers. This class-level feature has been exploited to improve the pharmacological properties of antimicrobial peptides and protease inhibitors, where conformational preorganization directly impacts potency and metabolic stability [1].

Sugar amino acid mimetics Turn inducers Protease resistance

Physicochemical Property Comparison: Oxan-3-yl vs. Acetic Acid Homolog

The propanoic acid backbone of the target compound yields a higher computed XLogP3 (1.5) than the acetic acid homolog 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-3-yl)acetic acid (XLogP3 = 1.2) [1][2]. This +0.3 log unit difference in lipophilicity is consistent with the additional methylene group and translates to an approximately 2-fold higher predicted octanol-water partition coefficient. Both compounds share identical hydrogen bond donor/acceptor counts (2/5), meaning the increased logP reflects favorable hydrocarbon character without sacrificing hydrogen-bonding potential.

Lipophilicity Solubility Fragment-based drug design

Commercial Availability and Pricing: Target Compound vs. Chiral Oxan-4-yl Analogs

The target compound (racemic mixture, CAS 1404879-35-1, 95% purity) is listed at approximately $986 per gram from Enamine [1]. In contrast, enantiomerically pure (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid (CAS 368866-33-5, 97% purity) is priced at $81.00 per 10 mg, equivalent to $8,100 per gram [2]. The target compound thus offers a roughly 8-fold cost advantage per gram over the single-enantiomer 4-yl analog, making it economically preferable for early-stage hit-to-lead or combinatorial library synthesis where racemic mixtures can be screened prior to chiral resolution.

Procurement sourcing Cost efficiency Scale-up feasibility

Optimal Procurement and Application Scenarios for 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid


Conformationally Constrained Peptide Library Synthesis for Drug Discovery

The target compound's higher molecular complexity and dual-stereocenter architecture (2 undefined stereocenters) [1] make it a superior building block for generating peptide libraries with enriched three-dimensional topology. When incorporated into solid-phase peptide synthesis (SPPS) workflows, the oxan-3-yl side chain imposes conformational restriction that reduces the entropic cost of target binding. This is directly supported by the carbohydrate-templated amino acid patent [2], which teaches that tetrahydropyranyl amino acids function as sugar-mimetics and turn-inducers, improving the pharmacological properties of antimicrobial and anticancer peptide leads.

Fragment-Based Screening Campaigns Requiring Cost-Efficient, Racemic Building Blocks

At approximately 8-fold lower cost per gram than its enantiopure 4-yl analog [1], the racemic target compound is the economically rational choice for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) library assembly. The propanoic acid backbone provides +0.3 log units of lipophilicity over the acetic acid homolog [2], enhancing passive permeability without altering TPSA—a critical balance for fragment libraries targeting intracellular protein-protein interactions.

Design of Protease-Resistant Peptidomimetics with Enhanced Oral Bioavailability

The conformational preorganization provided by the tetrahydropyran ring has been explicitly linked to improved stability against proteolytic degradation in antimicrobial peptide programs [1]. By locking the side chain into a restricted set of rotamers, the oxan-3-yl amino acid reduces the number of proteolytically accessible conformations, potentially extending the in vivo half-life of peptide therapeutics. The XLogP3 of 1.5 further supports passive intestinal absorption, positioning this scaffold for oral peptide drug design.

Stereochemical Diversification in Diversity-Oriented Synthesis (DOS)

The presence of two undefined stereocenters in the target compound, compared to only one in the oxan-4-yl regioisomer [1], provides a distinct advantage for diversity-oriented synthesis strategies. The racemic mixture can be separated into its diastereomers post-coupling, yielding two distinct building blocks from a single starting material. This stereochemical versatility allows researchers to explore broader chemical space with fewer synthetic steps, accelerating hit identification timelines.

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